Quinoline

Catalog No.
S606354
CAS No.
91-22-5
M.F
C9H7N
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline

CAS Number

91-22-5

Product Name

Quinoline

IUPAC Name

quinoline

Molecular Formula

C9H7N

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H

InChI Key

SMWDFEZZVXVKRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=N2

solubility

12.4 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 72.5 °F (NTP, 1992)
Soluble in alcohol, ether, and carbon disulfide
Miscible with oxygenated solvents
More sol in hot than cold water; sol in ethanol, ethyl ether, acetone, carbon disulfide and other common organic solvents.
In water, 6,110 mg/l @ 25 °C
6.11 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 0.61 (very poor)

Synonyms

1-Azanaphthalene; 1-Benzazine; B 500; Benzo[b]pyridine; Benzopyridine; Leucol; Leucoline; Leukol; NSC 3396; Quinolin

Canonical SMILES

C1=CC=C2C(=C1)C=CC=N2

The exact mass of the compound Quinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72.5° f (ntp, 1992)0.05 m6.11 mg/ml at 25 °csoluble in alcohol, ether, and carbon disulfidemiscible with oxygenated solventsmore sol in hot than cold water; sol in ethanol, ethyl ether, acetone, carbon disulfide and other common organic solvents.in water, 6,110 mg/l @ 25 °c6.11 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 0.61 (very poor)12.4 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3396. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of mancude organic heterobicyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Carcinogens, Mutagens, Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Quinoline (CAS 91-22-5) is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring at the [b] position, also known as 1-azanaphthalene.[1][2] This structure imparts a specific electronic profile and steric environment, making it a critical precursor and building block in the synthesis of dyes, agrochemicals, and a wide range of pharmaceuticals, including antimalarial agents.[2][3][4] Its properties as a high-boiling point (238 °C) solvent for resins and terpenes, and its role as a precursor to versatile chelating agents like 8-hydroxyquinoline, establish its baseline utility in both laboratory and industrial procurement.[2][4][5]

Direct substitution of Quinoline with its structural isomer, Isoquinoline, is frequently unviable due to critical differences in electronic and steric properties originating from the nitrogen's position (position 1 in Quinoline vs. position 2 in Isoquinoline).[3][6] This isomeric difference leads to distinct basicity values (pKa of 4.93 for quinoline vs. 5.14-5.46 for isoquinoline), profoundly affecting reaction kinetics, catalyst-ligand interactions, and salt formation.[7][8] Furthermore, the position of the nitrogen dictates the regioselectivity of electrophilic and nucleophilic substitution reactions, meaning that synthetic routes designed for Quinoline will yield different products or fail entirely if Isoquinoline is used.[1][8] These fundamental chemical disparities make the two compounds non-interchangeable for applications requiring precise electronic tuning, such as in metal complexation, corrosion inhibition, and the synthesis of specific pharmaceutical scaffolds.

Distinct Basicity Profile: Lower Basicity Than Isoquinoline and Pyridine Affects Catalysis and Salt Formation

Quinoline exhibits a lower basicity (pKa = 4.93 in H2O) compared to its common structural substitute, isoquinoline (pKa = 5.46), and the simpler parent heterocycle, pyridine (pKa = 5.23).[7] This difference is attributed to steric hindrance from the peri-hydrogen at the C-8 position, which impacts the solvation of the protonated quinolinium cation.[7] This quantifiable difference in basicity is critical in applications where precise pH control or ligand electron-donating ability is paramount.

Evidence DimensionAqueous Phase Basicity (pKa of conjugate acid)
Target Compound Data4.93
Comparator Or BaselineIsoquinoline: 5.46; Pyridine: 5.23
Quantified DifferenceQuinoline is ~0.53 pKa units less basic than Isoquinoline and ~0.3 pKa units less basic than Pyridine.
ConditionsAqueous solution (H2O)

This lower basicity dictates its selection for specific catalytic systems and ensures predictable salt formation and solubility characteristics distinct from its analogs.

Superior Reaction Kinetics with Radical Species Compared to Isoquinoline

In pulse radiolysis studies, Quinoline demonstrates significantly faster reaction kinetics with key transient species compared to its isomer, Isoquinoline. The reaction rate constant of Quinoline with hydrated electrons was measured to be 7.1×10⁹ mol⁻¹·L·s⁻¹, more than double that of Isoquinoline (3.4×10⁹ mol⁻¹·L·s⁻¹).[9] Similarly, its reaction with hydroxyl radicals (7.2×10⁹ vs. 3.4×10⁹ mol⁻¹·L·s⁻¹) and hydrogen atoms (5.7×10⁹ vs. 3.6×10⁹ mol⁻¹·L·s⁻¹) is substantially faster.[9]

Evidence DimensionReaction Rate Constant with Hydrated Electrons (k)
Target Compound Data7.1 × 10⁹ mol⁻¹·L·s⁻¹
Comparator Or BaselineIsoquinoline: 3.4 × 10⁹ mol⁻¹·L·s⁻¹
Quantified DifferenceQuinoline reacts 2.09 times faster with hydrated electrons than Isoquinoline.
ConditionsPulse radiolysis in aqueous solution.

For processes involving radical chemistry, polymerization, or material degradation studies, Quinoline's higher reactivity offers a different and more rapid kinetic profile, making it a distinct choice for controlling reaction pathways.

Thermal Stability: Comparable High-Temperature Decomposition Onset to Isoquinoline

In high-temperature pyrolysis studies conducted in a single-pulse shock tube, Quinoline and its isomer Isoquinoline exhibit nearly identical thermal stability.[9] The total disappearance rates for both compounds are described by the same first-order rate constant, k_total = 10¹³·⁰exp(−75.5 × 10³/RT) s⁻¹.[9] This indicates that despite structural differences, the energy required to initiate thermal decomposition is comparable, with significant breakdown occurring in the 1275–1700 K range.

Evidence DimensionFirst-Order Decomposition Rate Constant (k_total)
Target Compound Data10¹³·⁰exp(−75.5 × 10³/RT) s⁻¹
Comparator Or BaselineIsoquinoline: 10¹³·⁰exp(−75.5 × 10³/RT) s⁻¹
Quantified DifferenceEffectively identical thermal decomposition kinetics under pyrolysis conditions.
ConditionsReflected shock waves, 1275–1700 K, densities of ~3 × 10⁻⁵ mol/cm³.

This evidence confirms that Quinoline is a robust, high-temperature stable platform, suitable for applications like polyquinoline synthesis or as a high-boiling solvent, with a thermal budget equivalent to that of Isoquinoline.

Precursor Suitability: Foundational Substrate for Skraup and Friedländer Syntheses

Quinoline is the direct target product of several classical named reactions, most notably the Skraup synthesis (from aniline and glycerol) and the Friedländer synthesis (from 2-aminobenzaldehyde and a carbonyl compound).[10][11][12] In contrast, the synthesis of the isomeric Isoquinoline core requires entirely different starting materials and reaction pathways, such as the Bischler-Napieralski or Pictet-Spengler reactions, which typically start from β-phenylethylamines.[1] This fundamental difference in synthetic origin makes the choice between procuring Quinoline or Isoquinoline dependent on the desired final molecular architecture and the available upstream precursors.

Evidence DimensionPrimary Synthetic Route Precursors
Target Compound DataAnilines, glycerol, 2-aminobenzaldehydes (for derivatives)
Comparator Or BaselineIsoquinoline: β-phenylethylamines
Quantified DifferenceFundamentally different, non-overlapping precursor classes.
ConditionsNamed organic synthesis reactions (Skraup, Friedländer vs. Bischler-Napieralski).

Procurement of Quinoline is justified when the synthetic plan relies on building from an aniline-based starting material, a route incompatible with the synthesis of the isoquinoline scaffold.

Precursor for 8-Hydroxyquinoline-Based Chelating Agents and Fungicides

The specific substitution pattern of Quinoline makes it the essential and non-substitutable precursor for synthesizing 8-hydroxyquinoline. This derivative is a widely used chelating agent, analytical reagent, and precursor to agricultural fungicides and pesticides, applications for which Isoquinoline is structurally unsuitable.[9]

Corrosion Inhibitor Formulations for Acidic Environments

The electron density distribution and planarity of the Quinoline ring facilitate strong adsorption onto metal surfaces, providing an effective barrier against corrosion, particularly in acidic media like HCl.[5][7] While Isoquinoline also functions as a corrosion inhibitor, the unique electronic and steric profile of Quinoline allows for differentiated performance and optimization in specific formulations.

Synthesis of Polyquinoline High-Performance Polymers

Quinoline's high thermal stability, with a decomposition profile matching that of Isoquinoline, makes it a suitable monomer for producing polyquinolines.[3] These polymers are known for their excellent thermal and oxidative stability, making them candidates for high-performance materials in aerospace and electronics where thermal budgeting is critical.

Scaffold for Specific Antimalarial Drug Synthesis

The Quinoline nucleus is the foundational scaffold for a class of critical antimalarial drugs, including chloroquine, amodiaquine, and primaquine.[9] The specific placement of the nitrogen at the 1-position is a pharmacophoric requirement that cannot be met by the isoquinoline isomer, making Quinoline the mandatory starting point for these synthetic targets.

Physical Description

Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid
Colorless hygroscopic liquid with characteristic odor; Turns brown after exposure to light; [ICSC] Clear liquid that darkens as ages; [Hawley] Light yellow liquid; [MSDSonline]
COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT.

Color/Form

COLORLESS TO BROWN /SRP: TECHNICAL GRADE/
Highly refractive/darkens with age
Colorless liquid

XLogP3

2

Hydrogen Bond Acceptor Count

1

Exact Mass

129.057849228 g/mol

Monoisotopic Mass

129.057849228 g/mol

Boiling Point

460 °F at 760 mmHg (NTP, 1992)
237.7 °C @ 760 mm Hg
239.00 °C. @ 760.00 mm Hg
238 °C

Flash Point

138 °F (NFPA, 2010)
105 °C
99 °C, (Closed Cup)
101 °C c.c.

Heavy Atom Count

10

Vapor Density

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.45 (Air= 1)
Relative vapor density (air = 1): 4.5

Density

1.095 at 68 °F (USCG, 1999) - Denser than water; will sink
1.0900 @ 25 °C/4 °C
Relative density (water = 1): 1.09

LogP

2.03 (LogP)
2.03
log Kow= 2.03
2.06

Odor

Penetrating odor, not as offensive as pyridine
Unpleasant odo

Odor Threshold

Odor Threshold Low: 71.0 [mmHg]
[ICSC] Odor threshold from HSDB
71 PPM

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

5 °F (NTP, 1992)
-14.78 °C
-15.6 °C
-15 °C

UNII

E66400VT9R

Related CAS

31177-31-8
530-64-3 (hydrochloride)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

QUINOLINE BINDS TO RNA, DNA & CERTAIN POLYRIBONUCLEOTIDES IN PRESENCE OF NADPH & RAT LIVER MICROSOMES. BINDING WAS PRONOUNCED WITH HELP OF SOME INDUCERS OF MICROSOMAL MONOOXYGENASE SYSTEM. BINDING REACTION REQUIRED NADPH & WAS INHIBITED BY CARBON MONOXIDE, ANILINE, 7,8-BENZOFLAVONE, METHYRAPONE OR SKF 525A. QUINOLINE BOUND PREFERENTIALLY TO POLY(A), POLY(C), POLY(G) & POLY(X), BUT NEGLIGIBLY TO POLY(U) & POLY(I). MOST OF QUINOLINE RESIDUES OF THE ADDUCTS, REGARDLESS OF KIND OF POLYNUCLEOTIDES USED WERE RELEASED BY ACID OR ALKALI AT 100 °C IN FORM OF 3-HYDROXYQUINOLINE. THE 2,3- OR 3,4-EPOXY DERIVATIVE OF QUINOLINE APPARENTLY IS THE REACTIVE INTERMEDIATE FOR NUCLEIC ACID MODIFICATION.

Vapor Pressure

1 mmHg at 139.5 °F ; 5 mmHg at 193.3 °F (NTP, 1992)
0.06 [mmHg]
0.06 mm Hg @ 25 °C
Vapor pressure, Pa at 20 °C: 8

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline.

Other CAS

91-22-5
530-64-3

Absorption Distribution and Excretion

Salmo gairdneri (rainbow trout) readily absorb & metabolize (14)C quinoline when exposed to 1 mg/l concn in water. Juvenile fish accumulated over 60% of the total radiolabel body burden in the gall bladder as quinoline metabolites after 48 hr exposure, followed by 24 hr in clean water. Hydrolysis products of the metabolites, isolated by alkaline digestion & base-catalysed acetylation, were found to be hydroxyquinolines & quinolinethiols. There is evidence that the hydroxy form was present in the gall bladders as the glucuronide was obtained from thin layer chromatographic experiments, & by cleavage with beta-glucuronidase. The thiols, identified by high & low resolution mass spectrometry, predominated over the hydroxy derivative in most tissues examined. Relative body burdens of quinoline plus metabolites after 48 hr were in the order of: gall bladder >muscle >gut >eyes >liver.
Quinoline is absorbed percutaneously.
Rainbow trout were fed pelleted food containing (14)C-quinoline to assess the relationship of digestive processes to pharmacokinetics. The pH of material in the stomach of rainbow trout ranged from 2.7 to 5.2. ... At 2 hr after feeding, 67% of the quinoline was estimated to be non-ionized & available for absorption across gastric epithelium. Quinoline was >99% non-ionized in the alkaline environment of the intestine; however, relative concns in the intestine were about 8% of those measured in the stomach. Gastric absorption was consistent with known serum profiles & excretion patterns of dietary quinoline. Rates of gallbladder emptying appeared to exceed rates of hepatic bile secretion until about 8 hr after a single feeding. Time since feeding influenced both the amount & concn of quinoline-derived radioactivity in the bile. ...
The primary routes of exposure to quinoline are through skin contact with the liquid & inhalation of the vapor or aerosol.
Elimination half-lives of quinoline & its metabolites showed considerable variability among tissues, with a range of 0.3 days for gallbladder to 8.7 days for muscle. Biliary/fecal excretion was significant & glucuronide conjugates made up 14% of the radioactivity in the bile /in trout/.

Metabolism Metabolites

WITH AROMATIC HETEROCYCLIC NITROGEN CMPD ... HYDROXYLATION OCCURS AT THE 3-POSITION, & IF A BENZENOID RING IS ATTACHED TO HETEROCYCLE, HYDROXYLATION OCCURS ALSO AT POSITIONS ORTHO & PARA TO THE N ATOM, IE QUINOLINE YIELDS 3-, 6- & 8-HYDROXYQUINOLINE. QUINOLINE IS ... METABOLIZED INTO 6-HYDROXYCARBOSTYRIL; INITIAL OXIDATION TO 2-HYDROXYQUINOLINE (CARBOSTYRIL) IS CATALYZED BY A SOL ENZYME OF RABBIT LIVER, & SUBSEQUENT HYDROXYLATION ... IS CATALYZED BY A MICROSOMAL ENZYME.
QUINOLINE YIELDS CIS-7,8-DIHYDRO-7,8-DIHYDROXYQUINOLINE PROBABLY IN PSEUDOMONAS. QUINOLINE YIELDS 5,6-DIHYDROXYQUINOLINE & 3-HYDROXYQUINOLINE IN RABBIT. QUINOLINE YIELDS 2-HYDROXYQUINOLINE IN RABBITS. /FROM TABLE/
FIVE FRACTIONS WERE SEPARATED AFTER METABOLISM OF (3)H-LABELED QUINOLINE BY RAT LIVER MICROSOMES. IDENTIFIED METABOLITES WERE 5,6-TRANS-DIHYDROXY-5,6-DIHYDROQUINOLINE, QUINOLINE 1-OXIDE, & 3-HYDROXYQUINOLINE. RELATIVE AMT OF METABOLITES WERE DEPENDENT ON ENZYME INDUCER PRETREATMENT. METABOLIC PATHWAY IS PROPOSED ON BASIS OF ENZYME INDUCER STUDIES.
... The metabolites of quinoline and isoquinoline, as formed in vitro with rat liver homogenate, were identified to investigate possible molecular bases for the differences in their biological activity. The ethyl acetate extractable metabolites of quinoline and isoquinoline were analyzed directly by high pressure liquid chromatography after silylation, and by capillary gas chromatography. The major metabolite of quinoline was 5,6-dihydroxy-5,6-dihydroquinoline. Lesser amounts of 2- and 3-hydroxyquinoline and quinoline-N-oxide were also identified as metabolites. 1-, 4- and 5-hydroxyisoquinoline and isoquinoline-N-oxide were detected as metabolites of isoquinoline. 5,6-Dihydroxy-5,6-dihydroisoquinoline was detected as only a minor metabolite. This difference in the extent to which these isomers are ultimately metabolized to dihydrodiols may be associated with their differences in biological activity.
For more Metabolism/Metabolites (Complete) data for QUINOLINE (8 total), please visit the HSDB record page.
Quinoline has known human metabolites that include 3OHQ, Q-8,6-epoxide, and Quinoline 1-oxide.
PAH metabolism occurs in all tissues, usually by cytochrome P-450 and its associated enzymes. PAHs are metabolized into reactive intermediates, which include epoxide intermediates, dihydrodiols, phenols, quinones, and their various combinations. The phenols, quinones, and dihydrodiols can all be conjugated to glucuronides and sulfate esters; the quinones also form glutathione conjugates. (L10)

Associated Chemicals

ISOQUINOLINE;119-65-3

Wikipedia

Quinoline
Cathinone

Biological Half Life

0.05 Days

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Carcinogens, Mutagens, Flammable - 2nd degree

Methods of Manufacturing

Prepd by the Skaup synthesis of heating aniline with glycerol and nitrobenzene in presence of sulfuric acid: Clarke, Davis, Org. Syn. coll. vol. I, 478 (2nd ed., 1941) 478: alternate syntheses: Manske, Chem Rev. 20, 113 (1942); Bergstrom, ibis, 35, 150 (1944). Process based on interaction of aniline with acetaldehyde and a formaldehyde hemiacetal: Cislak, Wheeler, US 3020281 (1962 to Reilly Tar & Chem.).
QUINOLINE MAY BE EXTRACTED FROM BONE OIL ... .
Isolation from the chemical oil fraction of coal tar distillates.
Skraup synthesis by heating aniline with glycerol and nitrobenzene in presence of sulfuric acid.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Quinoline: ACTIVE
World production of quinoline is more than 2000 tons annually.
A basic heterocyclic nitrogenous compound typically occurring in coal tar and obtained from it, but more frequently by synthesis.

Analytic Laboratory Methods

GAS CHROMATOGRAPHY/MASS SPECTROMETRY DETECTED QUINOLINE & OTHER POLYNUCLEAR AROMATIC HYDROCARBONS IN EMISSIONS FROM COKE QUENCH TOWER IN QUANTITY SUFFICIENT TO POSE POTENTIAL HEALTH HAZARD.
TRACE ORGANIC COMPOUNDS (SUCH AS QUINOLINE) IN VARIOUS ENVIRONMENTAL SAMPLES OF TAP WATER, RIVER WATER, SEWAGE, RAIN WATER, SEAWATER & SEDIMENT TAKEN FROM THE KITAKYIUSHU AREA (JAPAN) WERE ANALYZED BY COMPUTERIZED GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
ASTM Method D4763. Standard Practice for Identification of Organic Chemicals in Water by Fluorescence Spectroscopy.

Storage Conditions

PROTECT FROM LIGHT & MOISTURE.

Stability Shelf Life

DARKENS ON STORAGE IN ORDINARY, STOPPERED BOTTLE

Dates

Last modified: 08-15-2023
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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